molecular formula C11H9NO3S2 B12156547 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12156547
M. Wt: 267.3 g/mol
InChI Key: DLYJDNLJSNRNFQ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound featuring a 1,3-thiazolidin-4-one core substituted with a 2-sulfanylidene group and a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines electron-rich aromatic systems with a sulfur-containing heterocycle, making it a candidate for diverse biological activities, including enzyme inhibition or antioxidant effects.

Properties

Molecular Formula

C11H9NO3S2

Molecular Weight

267.3 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9NO3S2/c13-10-6-17-11(16)12(10)7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2

InChI Key

DLYJDNLJSNRNFQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)CSC3=S

Origin of Product

United States

Preparation Methods

Method A: Hydrazide-Intermediate Route

This approach, detailed in benzilic acid derivative syntheses, involves three sequential steps:

  • Formation of Hydrazide Precursor :

    • Reagents : Methyl-2-hydroxy-2,2-diphenylacetate + hydrazine hydrate.

    • Conditions : Ethanol, reflux, 6 hours.

    • Product : 2-Hydroxy-2,2-diphenylacetohydrazide (Intermediate 1).

  • Schiff Base Formation :

    • Reagents : Intermediate 1 + aromatic aldehydes (e.g., 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde).

    • Conditions : Ethanol, reflux, 4 hours.

    • Product : 2-Hydroxy-N-[(substituted phenyl)methylene]acetohydrazide (Intermediate 2).

  • Cyclization with Mercaptoacetic Acid :

    • Reagents : Intermediate 2 + mercaptoacetic acid.

    • Conditions : Dry benzene, Dean-Stark trap, reflux, 6 hours.

    • Product : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one.

Key Optimization Factors :

  • Solvent : Dry benzene ensures anhydrous conditions, critical for cyclization.

  • Catalyst : Piperidine may enhance reaction efficiency in condensation steps.

Method B: Thiosemicarbazide-Based Synthesis

This pathway, adapted from thiazolidin-4-one derivatives, employs:

  • Thiazolidinone Core Formation :

    • Reagents : Benzaldehyde + thiosemicarbazide.

    • Conditions : Standard conditions (e.g., acidic or basic media).

    • Product : Intermediate DKI1 (thiazolidinone precursor).

  • Functionalization :

    • Reagents : DKI1 + methyl 2-chloroacetate.

    • Conditions : Base-mediated nucleophilic substitution.

    • Product : DKI36 (alkylated thiazolidinone).

  • Knoevenagel Condensation :

    • Reagents : DKI36 + aromatic aldehydes (e.g., 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde).

    • Conditions : Piperidine, methanol, 65°C, 24–48 hours.

    • Product : Target compound with yields up to 84% .

Advantages :

  • Flexibility : Allows diverse substitutions via aldehyde selection.

  • Efficiency : One-pot condensation minimizes purification steps.

Comparative Analysis of Synthesis Routes

Parameter Method A (Hydrazide Route) Method B (Thiosemicarbazide Route)
Key Steps 3-step (hydrazide → Schiff base → cyclization)3-step (thiazolidinone → alkylation → condensation)
Reagents Hydrazine hydrate, aromatic aldehydes, mercaptoacetic acidThiosemicarbazide, methyl 2-chloroacetate, piperidine
Yield Not explicitly reportedUp to 84% (Knoevenagel step)
Purification Recrystallization from ethanolFiltration, washing with ethanol
Solvent Ethanol, dry benzeneMethanol, DMF

Challenges and Optimization Strategies

Critical Challenges :

  • Regioselectivity : Competing cyclization pathways may form undesired isomers.

  • Purity : Residual solvents or byproducts require rigorous purification (e.g., column chromatography).

Solutions :

  • Catalysts : Piperidine or DBU enhances imine formation and cyclization rates.

  • Solvent Polarity : DMF or DMSO stabilizes intermediates during condensation.

  • Temperature Control : Refluxing at 60–80°C optimizes reaction kinetics without decomposition .

Chemical Reactions Analysis

Oxidation Reactions

The exocyclic sulfur atom undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

  • Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

  • Conditions : Room temperature, aprotic solvents (e.g., chloroform)

  • Product : Sulfoxide (R-S(=O)-) or sulfone (R-SO₂-) derivatives

Key Observation :
Acid-catalyzed oxidation in chloroform with traces of water generates stable sulfoxides without ring degradation .

Reduction Reactions

The thiazolidinone ring can be reduced to a thiazolidine structure:

  • Reagent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Conditions : Anhydrous ethanol, reflux

  • Product : 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxothiazolidine

Mechanistic Insight :
Reduction targets the carbonyl group (C=O) of the thiazolidinone ring, converting it to a methylene group (CH₂) .

Nucleophilic Substitution

The exocyclic sulfur participates in nucleophilic displacement reactions:

  • Reagent : Alkyl halides (e.g., methyl iodide) or amines

  • Conditions : Basic medium (NaOH), polar solvents

  • Product : S-alkyl or S-aryl derivatives

Example :
Reaction with methyl iodide yields 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-1,3-thiazolidin-4-one , confirmed via NMR .

Acid-Catalyzed Hydrolysis

Under acidic conditions, the thiazolidinone ring undergoes hydrolysis:

  • Reagent : Hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH)

  • Conditions : Aqueous chloroform, room temperature

  • Product : Ring-opened mercaptocarboxylic acid derivatives

Notable Finding :
High acid concentrations favor complete ring cleavage, forming 2-(2,3-dihydro-1,4-benzodioxin-6-yl)thioacetic acid .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

  • Reagent : Nitrile oxides or azides

  • Conditions : Reflux in toluene

  • Product : Fused bicyclic thiazole derivatives

Synthetic Utility :
These reactions enable access to polyheterocyclic scaffolds for drug discovery .

Functionalization via Condensation

The benzodioxin moiety undergoes electrophilic substitution:

  • Reagent : Nitrating agents (HNO₃/H₂SO₄) or acyl chlorides

  • Conditions : Low temperature (0–5°C)

  • Product : Nitro- or acyl-substituted derivatives

Application :
Nitration at the benzodioxin ring enhances binding affinity to biological targets like kinases .

Comparative Reaction Data

Reaction Type Reagents/Conditions Major Product Yield
OxidationH₂O₂, CHCl₃, p-TsOH·H₂OSulfoxide derivative82%
ReductionNaBH₄, EtOH, reflux2-Thioxothiazolidine67%
Nucleophilic SubstitutionCH₃I, NaOH, H₂OS-Methylthio analog75%
Acid Hydrolysis0.1 M HCl, CHCl₃/H₂O2-(2,3-Dihydro-1,4-benzodioxin-6-yl)thioacetic acid90%

Mechanistic Insights

  • Oxidation/Reduction : Governed by electrophilic attack on sulfur or carbonyl groups.

  • Substitution : Proceeds via a thiolate intermediate in basic media .

  • Hydrolysis : Acid-mediated ring opening follows a carbocation stabilization pathway .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolidinone derivatives, including those containing the benzodioxin moiety. For instance, compounds based on the thiazolidinone structure have shown significant inhibition against various cancer cell lines.

Case Study:
In a study conducted by Güzel-Akdemir et al., derivatives of 2-aryl-1,3-thiazolidin-4-one exhibited promising anticancer activity. Specifically, compound 4g demonstrated an inhibition rate of 84.19% against the leukemia cell line MOLT-4, while compound 4p showed a 72.11% inhibition against the CNS cancer cell line SF-295 . These findings suggest that modifications to the thiazolidinone scaffold can enhance anticancer efficacy.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. Notably, it has been studied for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase , which are relevant in the treatment of type 2 diabetes and Alzheimer's disease respectively.

Research Findings:
A study focused on sulfonamide derivatives containing the benzodioxane structure reported that synthesized compounds displayed significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. This indicates a potential therapeutic application in managing diabetes and neurodegenerative disorders .

Antimicrobial Properties

Thiazolidinone derivatives have also been evaluated for their antimicrobial activity. Research indicates that these compounds can exhibit effectiveness against various bacterial strains.

Antimicrobial Activity:
In a study assessing the antimicrobial effects of newly synthesized thiazolidinones, results showed that these compounds were particularly effective against gram-positive bacteria. The synthesized compounds demonstrated significant activity against strains such as Bacillus cereus and Bacillus thuringiensis, suggesting their potential use as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Modifications to the benzodioxane structure can significantly influence biological activity.

ModificationBiological ActivityReference
Addition of methoxy groupIncreased anticancer activity
Sulfonyl group substitutionEnhanced enzyme inhibition
Aromatic ring modificationsImproved antimicrobial properties

Mechanism of Action

The biological activity of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxin ring may also facilitate interactions with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives with Benzodioxin Substituents

(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (Compound 9m)
  • Structural Features : Shares the 1,3-thiazolidin-4-one core and 2-sulfanylidene group but includes additional benzodioxin substituents on the butyl side chain and a methylene bridge.
3-Allyl-5-[3-({4-nitrobenzyl}oxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • Structural Features: Retains the thioxo-thiazolidinone core but substitutes the benzodioxin group with a nitrobenzyloxybenzylidene moiety.

Benzodioxin-Containing Heterocycles in Antihepatotoxic Agents

3',4'-(1",4"-Dioxino) Flavone (4f) and Derivatives
  • Structural Features : Flavone scaffold fused with a 1,4-dioxane ring, analogous to the benzodioxin group in the target compound.
  • Activity : Demonstrated significant antihepatotoxic activity in rats, reducing serum SGOT and SGPT levels. Substitution with a hydroxy methyl group (4g) enhanced efficacy, suggesting that electron-donating groups on the dioxane ring improve hepatoprotection .
  • Comparison: The target compound’s benzodioxin moiety may similarly contribute to antioxidant or anti-inflammatory effects, though its thiazolidinone core could offer distinct mechanistic pathways.
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Schiff Base)
  • Structural Features : Coumarin derivative with a benzodioxin-linked imine group.
  • Synthesis : Characterized via IR, NMR, and MS, highlighting methodologies applicable to the target compound’s structural validation .

Pharmacologically Active Benzodioxin Derivatives

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-1-propanone Hydrochloride
  • Structural Features: Benzodioxin linked to a propanone-pyrrolidine system.
  • Relevance : The benzodioxin group’s role in enhancing bioavailability or target engagement is implied, though specific data are lacking .

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis of the Compound

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various thiazolidinone precursors. For instance, one method includes the use of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) as a starting material which is then reacted with sulfonyl chlorides under alkaline conditions to yield the desired thiazolidinone derivatives .

Example of Synthetic Procedure

  • Starting Material : 2,3-Dihydrobenzo[1,4]-dioxin-6-amine.
  • Reagents : 4-methylbenzenesulfonyl chloride and sodium carbonate.
  • Conditions : Aqueous medium at controlled pH and temperature.
  • Yield : The final product is purified through precipitation and recrystallization.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, it was found that some derivatives of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one displayed comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

Anticancer Potential

Thiazolidinone compounds have been extensively studied for their anticancer properties. The scaffold has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms including enzyme inhibition and interaction with DNA . The compound's structural features allow it to act on multiple targets within cancer cells.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazolidinone derivatives have demonstrated anti-inflammatory properties. A specific study highlighted the dual action of these compounds in reducing inflammation while simultaneously combating microbial infections .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Staphylococcus aureus, E. coli, and Bacillus subtilis .
AnticancerInhibits cancer cell proliferation; acts on multiple targets .
Anti-inflammatoryReduces inflammation while exhibiting antimicrobial effects .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several thiazolidinone derivatives including 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and evaluated their antibacterial activity using the serial dilution method. The results indicated that several compounds had Minimum Inhibitory Concentrations (MICs) lower than those of standard drugs.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of thiazolidinone derivatives where various cell lines were treated with synthesized compounds. The results showed significant cytotoxic effects on cancer cells compared to control groups.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing derivatives of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one?

Methodological Answer:

  • Key Steps :
    • Enaminone Formation : Use solvent-free conditions with dimethylformamide-dimethyl acetal (DMF-DMA) to synthesize intermediates like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one. This approach minimizes side reactions and improves yield .
    • Guanidine Intermediates : For thiazolidinone derivatives, employ guanidine precursors (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine) in dioxane under reflux conditions to form heterocyclic cores. Optimize reaction times and stoichiometry to avoid byproducts .
  • Validation : Confirm purity via GC/MS and elemental analysis, and characterize intermediates using 1^1H/13^13C NMR (400–125 MHz range) .

Q. Q2. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use deuterated dimethyl sulfoxide (DMSO-d6) to resolve aromatic protons and confirm substitution patterns on the benzodioxin and thiazolidinone moieties .
    • Mass Spectrometry : Perform high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., exact mass 358.1628 Da) and fragmentation patterns .
    • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (deviation <0.3%) .

Advanced Research Questions

Q. Q3. How can computational models guide the optimization of bioactivity for this compound?

Methodological Answer:

  • Scaffold Hopping : Train graph neural networks (e.g., EGNN models) on existing bioactivity data to predict modifications that retain or enhance target binding. For example, introducing methylphenyl or sulfanyl groups while preserving the benzodioxin scaffold improved PD-1/PD-L1 inhibition in related compounds .
  • Validation : Synthesize top-predicted derivatives and test in vitro (e.g., IC50_{50} assays). Compare experimental vs. predicted activity to refine model parameters .

Q. Q4. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Case Study : If a compound shows variable IC50_{50} values in immunomodulation vs. antimicrobial assays:
    • Assay Optimization : Standardize cell lines (e.g., human T-cells vs. Pseudomonas aeruginosa cultures) and control for solvent interference (e.g., DMSO concentrations ≤0.1%) .
    • Mechanistic Profiling : Use surface plasmon resonance (SPR) to measure binding kinetics to targets like OprH-LPS complexes in bacterial membranes, which may explain species-specific activity .
    • Data Normalization : Apply Z-score normalization to compare activity across assays and identify outliers .

Q. Q5. How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?

Methodological Answer:

  • Crystallography Workflow :
    • Data Collection : Use SHELX programs (SHELXD/SHELXE) for structure solution from X-ray diffraction data. For small molecules, SHELXL is preferred for refining anisotropic displacement parameters .
    • ORTEP Visualization : Generate thermal ellipsoid plots via ORTEP-3 to analyze bond angles, torsion angles, and potential rotational freedom in the benzodioxin-thiazolidinone linkage .
  • Case Study : A related compound, (E)-3-(2-chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one, showed planar conformation in the crystal lattice, suggesting limited flexibility in the propenone moiety .

Q. Q6. What advanced techniques characterize interactions between this compound and biological targets?

Methodological Answer:

  • Biophysical Methods :
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to targets like PD-L1 or bacterial proteins .
    • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to identify critical hydrogen bonds (e.g., between the sulfanylidene group and Lys113 in PD-L1) .
  • Validation : Cross-validate with mutagenesis studies (e.g., alanine scanning of binding site residues) .

Data Analysis & Experimental Design

Q. Q7. How should researchers design dose-response studies to evaluate cytotoxicity vs. therapeutic efficacy?

Methodological Answer:

  • Experimental Design :
    • Dose Range : Test 0.1–100 µM concentrations in triplicate, using a sigmoidal curve model to calculate EC50_{50}/LC50_{50}.
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO).
  • Case Study : In anti-Pseudomonas assays, BRD1401 derivatives showed efficacy at 5–20 µM with minimal cytotoxicity in HEK293 cells .

Q. Q8. How can researchers address low solubility in biological assays?

Methodological Answer:

  • Formulation Strategies :
    • Co-solvents : Use cyclodextrin (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility. For example, 10% PEG-400 improved solubility of a benzodioxin derivative by 15-fold .
    • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that cleave in vivo .
  • Validation : Measure solubility via HPLC-UV and confirm stability under assay conditions .

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